Desbutyl lumefantrine Desbutyl lumefantrine (Z)-Desbutyl Lumefantrine is a metabolite of Lumefantrine.
Brand Name: Vulcanchem
CAS No.: 355841-11-1
VCID: VC21344143
InChI: InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+
SMILES: CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Molecular Formula: C26H24Cl3NO
Molecular Weight: 472.8 g/mol

Desbutyl lumefantrine

CAS No.: 355841-11-1

Cat. No.: VC21344143

Molecular Formula: C26H24Cl3NO

Molecular Weight: 472.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desbutyl lumefantrine - 355841-11-1

CAS No. 355841-11-1
Molecular Formula C26H24Cl3NO
Molecular Weight 472.8 g/mol
IUPAC Name 2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Standard InChI InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+
Standard InChI Key YLBUTQNEBVPTES-SRZZPIQSSA-N
Isomeric SMILES CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
SMILES CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Canonical SMILES CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Appearance Yellow Solid
Melting Point 158-160°C

Chemical Characteristics and Structure

Desbutyl lumefantrine, also known as desbutyl benflumetol, belongs to the class of organic compounds known as fluorenes . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene . The compound has a molecular formula of C26H24Cl3NO and a molecular weight of 472.85 g/mol . Structurally, it is characterized as a 2,3-benzindene compound with antimalarial activity .

The complete chemical name of desbutyl lumefantrine is (Z)-2-(butylamino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol . It is derived from lumefantrine through the loss of a butyl group during metabolism. From a physicochemical perspective, desbutyl lumefantrine is classified as a very strong basic compound based on its pKa values .

Biochemical Formation and Metabolism

Desbutyl lumefantrine is formed through the metabolic transformation of lumefantrine in the liver. This biotransformation process is primarily mediated by two specific cytochrome P450 enzymes: CYP3A4 and CYP2D6 . The metabolism involves the debutylation of the parent compound, resulting in the formation of desbutyl lumefantrine as the major metabolite .

The conversion of lumefantrine to desbutyl lumefantrine represents a critical metabolic pathway in patients receiving artemether-lumefantrine combination therapy, which is widely used for treating uncomplicated falciparum malaria. The extent of metabolism and the resulting ratio of parent drug to metabolite can vary substantially between individuals, likely due to genetic polymorphisms in the cytochrome P450 enzymes responsible for this transformation.

Although previously considered only a putative metabolite of lumefantrine due to a lack of supportive pharmacokinetic data, recent analytical developments have enabled the reliable detection of relatively low concentrations of desbutyl lumefantrine in plasma samples from patients treated with conventional doses of artemether-lumefantrine combination therapy . This advancement has significantly enhanced our understanding of the metabolite's role in antimalarial treatment.

In Vitro Activity Against Malaria Parasites

Extensive in vitro studies have demonstrated the potent antimalarial activity of desbutyl lumefantrine against various strains of Plasmodium falciparum. Research utilizing laboratory-adapted strains has provided valuable insights into its comparative efficacy against both chloroquine-sensitive and chloroquine-resistant parasites.

The geometric mean 50% inhibitory concentrations (IC50s) for desbutyl lumefantrine against the laboratory-adapted strains 3D7 (chloroquine-sensitive) and W2mef (chloroquine-resistant) were determined to be 9.0 nM (95% confidence interval, 5.7 to 14.4 nM) and 9.5 nM (95% confidence interval, 7.5 to 11.9 nM), respectively . In contrast, the IC50s for lumefantrine against the same strains were 65.2 nM (95% confidence interval, 42.3 to 100.8 nM) and 55.5 nM (95% confidence interval, 40.6 to 75.7 nM), respectively . These findings indicate that desbutyl lumefantrine is approximately five to seven times more potent than lumefantrine against both chloroquine-sensitive and chloroquine-resistant strains.

The table below summarizes the comparative in vitro activity of desbutyl lumefantrine, lumefantrine, and other antimalarial compounds:

Drug3D7W2mef
Geometric mean IC50 (nM)95% CI
Chloroquine29.615.3-57.5
Lumefantrine65.242.3-100.8
Desbutyl-lumefantrine9.05.7-14.4
Piperaquine16.913.4-21.3
Dihydroartemisinin4.22.5-7.0

The IC99 values (representing the concentration required to inhibit 99% of parasite growth) further confirm the superior potency of desbutyl lumefantrine. The geometric mean IC99 values for desbutyl lumefantrine against 3D7 and W2mef were 78 and 56 nM, respectively, while those for lumefantrine were 239 and 226 nM, respectively . Based on both the IC50 and IC99 values, the in vitro activity of desbutyl lumefantrine was at least three times that of lumefantrine regardless of chloroquine sensitivity .

Studies on clinical isolates of Plasmodium falciparum from northwest Thailand in 1997 and 1998 showed geometric mean IC50s for desbutyl lumefantrine of 4.38, 6.54, and 8.94 nM, respectively . These findings corroborate the high potency observed in laboratory-adapted strains and suggest consistency in the antimalarial activity of desbutyl lumefantrine across diverse parasite populations.

Synergistic Interactions

Understanding the interactions between antimalarial compounds is critical for optimizing combination therapies. Research on desbutyl lumefantrine has explored its interactions with other antimalarials, including its parent compound lumefantrine and artemisinin derivatives.

Isobolographic analysis of desbutyl lumefantrine and lumefantrine combinations showed no interaction in both laboratory-adapted strains, suggesting that the two compounds act independently when used together . This finding is important in the context of artemether-lumefantrine therapy, where both lumefantrine and its metabolite may be present simultaneously in the patient's bloodstream.

In contrast, drug interactions between desbutyl lumefantrine and dihydroartemisinin (the active metabolite of artemisinin derivatives) were found to be mildly synergistic . The sums of the fractional inhibitory concentrations were 0.92 (95% confidence interval, 0.87 to 0.98) and 0.94 (95% confidence interval, 0.90 to 0.99) for 3D7 and W2mef strains, respectively . This mild synergy suggests that the combination of desbutyl lumefantrine with artemisinin derivatives might offer enhanced antimalarial efficacy compared to either compound alone.

Pharmacokinetics and In Vivo Studies

The pharmacokinetic properties of desbutyl lumefantrine have been investigated in various patient populations, providing insights into its in vivo behavior and potential clinical significance in malaria treatment.

In a study using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry assay on 94 day 7 samples from a previously reported intervention trial, the mean plasma concentration of desbutyl lumefantrine was found to be 31.9 nM (range, 1.3 to 123.1 nM) . This finding demonstrates that desbutyl lumefantrine achieves measurable plasma concentrations following artemether-lumefantrine treatment, albeit at levels generally lower than the parent compound.

The ratio of lumefantrine to desbutyl lumefantrine exposure in vivo varies substantially across different studies and patient populations. In Papua New Guinean children, the mean ratio was reported to be 27.4 (range 7.0 to 123) , indicating that lumefantrine concentrations are typically much higher than those of its metabolite. Similar findings were reported for Colombian patients and pregnant patients in Thailand .

The substantial variation in the ratio of parent compound to metabolite, with reported Cmax ratios ranging from 6 to greater than 270 , suggests significant inter-individual differences in lumefantrine metabolism. These differences could be attributed to genetic polymorphisms in the cytochrome P450 enzymes responsible for desbutyl lumefantrine formation, as well as other factors such as drug interactions, disease state, and pregnancy status.

Clinical Significance

The clinical relevance of desbutyl lumefantrine in the context of malaria treatment has been explored in several studies, with findings suggesting a potential relationship between desbutyl lumefantrine concentrations and treatment outcomes.

In a study of patients treated with artemether-lumefantrine, mean plasma desbutyl lumefantrine concentrations were found to be lower in children who failed treatment compared to those with an adequate clinical and parasitological response (ACPR) . This relationship approached statistical significance (P = 0.053), whereas no significant association was found between treatment outcome and plasma lumefantrine concentrations or the plasma lumefantrine-to-desbutyl lumefantrine ratio (P > 0.22) .

These findings suggest that desbutyl lumefantrine levels might serve as a predictor of treatment success, potentially offering advantages over monitoring lumefantrine concentrations alone. The relationship between day 7 plasma concentrations of desbutyl lumefantrine and clinical response indicates that it could be a useful marker for assessing the likelihood of treatment success or failure in patients receiving artemether-lumefantrine therapy.

Furthermore, the properties of desbutyl lumefantrine, including its greater potency and mild synergy with dihydroartemisinin, have led some researchers to suggest that it could be a useful alternative to lumefantrine as part of artemisinin combination therapy . This possibility highlights the potential for desbutyl lumefantrine to transition from a metabolite of interest to a therapeutic agent in its own right.

Analytical Methods

The reliable detection and quantification of desbutyl lumefantrine in biological samples are essential for studying its pharmacokinetics and potential clinical significance. Several analytical methods have been developed for this specific purpose.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful technique for the quantification of desbutyl lumefantrine in plasma samples . This method involves monitoring specific mass-to-charge (m/z) transitions for desbutyl lumefantrine (472.1 to 346.1) using multiple-reaction monitoring . The technique has demonstrated good accuracy and precision, with within-day and between-day values below 7% at all quality control levels .

Desbutyl lumefantrine is also available as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development . These standards are used to ensure traceability against pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) .

The development of sensitive and specific analytical methods for desbutyl lumefantrine has been crucial in advancing our understanding of its pharmacokinetics and potential clinical significance. These methods have enabled researchers to reliably detect relatively low concentrations of the metabolite in plasma samples, overcoming previous limitations in studying its behavior in vivo and allowing for more comprehensive pharmacokinetic-pharmacodynamic analyses.

Future Research Directions

The promising properties of desbutyl lumefantrine, including its high potency and synergistic interactions, open up several avenues for future research that could enhance our understanding of its role in malaria treatment and potentially lead to improved therapeutic strategies.

One area of significant interest is the potential development of desbutyl lumefantrine as a therapeutic agent in its own right, possibly as an alternative to lumefantrine in artemisinin-based combination therapies. Its greater potency and mild synergy with dihydroartemisinin suggest that it might offer advantages over lumefantrine in certain clinical scenarios .

Further research is also needed to better understand the factors influencing the variability in lumefantrine metabolism and desbutyl lumefantrine formation across different patient populations. This includes investigations into the impact of genetic polymorphisms in cytochrome P450 enzymes, drug interactions, disease states, and special populations such as pregnant women and children.

The relationship between desbutyl lumefantrine concentrations and treatment outcomes warrants more comprehensive investigation. If the association between higher desbutyl lumefantrine levels and treatment success is confirmed in larger studies, it could lead to the use of desbutyl lumefantrine as a marker for therapeutic drug monitoring in patients receiving artemether-lumefantrine therapy.

Additionally, studies on the pharmacodynamic interactions between desbutyl lumefantrine and other antimalarials could inform the development of optimized combination therapies that maximize efficacy while minimizing the risk of resistance development. This includes further exploration of the synergistic interaction with artemisinin derivatives and potential interactions with other classes of antimalarial compounds.

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